(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol
Overview
Description
(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C13H17Cl2NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a dichlorobenzyl group attached to the piperidine ring, which is further substituted with a methanol group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
They are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The alcohol analogues were found to be the most active and most selective for the parasite with three promising hit molecules identified among them, suggesting the hydroxyl group at C-7’ in these alcohol analogues is contributing greatly to their antiplasmodial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol typically involves the reaction of 3,5-dichlorobenzyl chloride with piperidin-3-ylmethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorines or to modify the piperidine ring.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of (1-(3,5-Dichlorobenzyl)piperidin-3-yl)aldehyde or (1-(3,5-Dichlorobenzyl)piperidin-3-yl)carboxylic acid.
Reduction: Formation of dechlorinated derivatives or modified piperidine rings.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a model compound in the study of piperidine derivatives and their biological effects.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanol
- (1-(4-Chlorobenzyl)piperidin-3-yl)methanol
- (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanol
Uniqueness
(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol is unique due to the specific positioning of the chlorine atoms on the benzyl group. This positioning can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[1-[(3,5-dichlorophenyl)methyl]piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-4-11(5-13(15)6-12)8-16-3-1-2-10(7-16)9-17/h4-6,10,17H,1-3,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWJTTKQWBBMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC(=C2)Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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